Havckvxkauqrcy-uhfffaoysa-
Description
The compound "Havckvxkauqrcy-uhfffaoysa-" (CAS 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Its structural features include a bromine and chlorine substituent on the phenyl ring, which contribute to its reactivity and applications in cross-coupling reactions, such as Suzuki-Miyaura catalysis. Key physicochemical properties include a solubility of 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, a logP (octanol-water partition coefficient) ranging from 0.61–2.15 depending on the computational model, and moderate bioavailability (0.55 score) .
The compound is synthesized via palladium-catalyzed cross-coupling reactions using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as a catalyst in a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours .
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-methylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-15-13(17)8-12(14(15)18)16-7-6-10-4-2-3-5-11(10)9-16/h2-5,12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVCKVXKAUQRCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison
Physicochemical and Pharmacokinetic Properties
The chloro and bromo substituents on the phenyl ring significantly influence logP and solubility. Increasing halogenation (e.g., dichloro substitution in CAS 403668-98-4) enhances hydrophobicity, reducing solubility but improving stability in organic solvents. However, this also decreases bioavailability and BBB permeability due to increased molecular weight and steric hindrance .
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